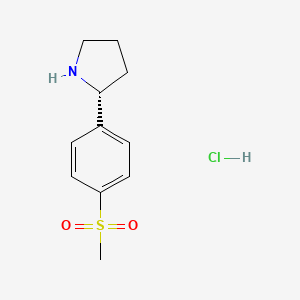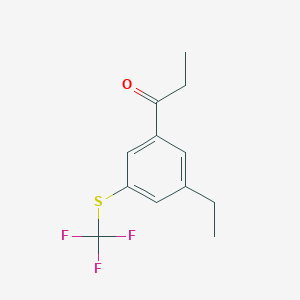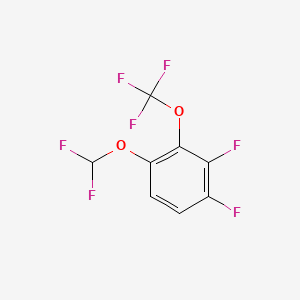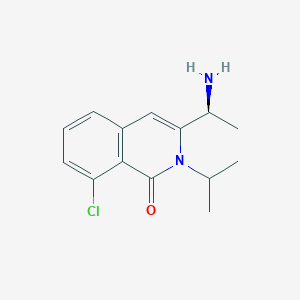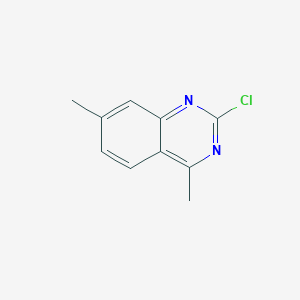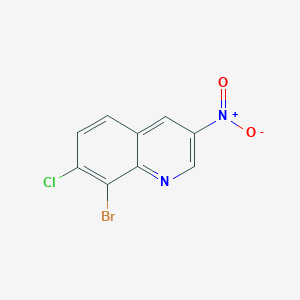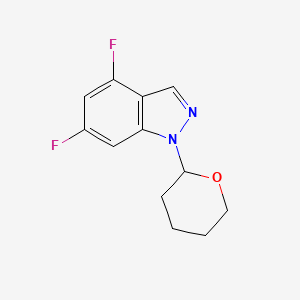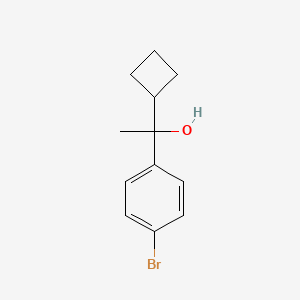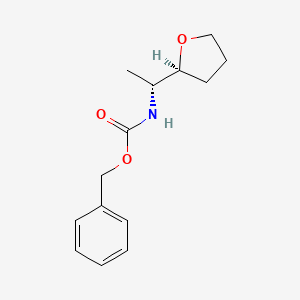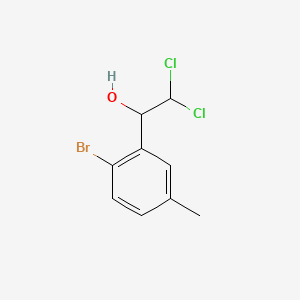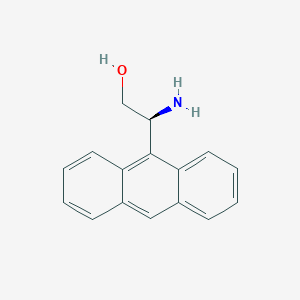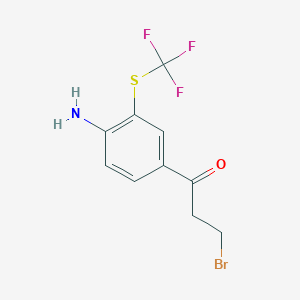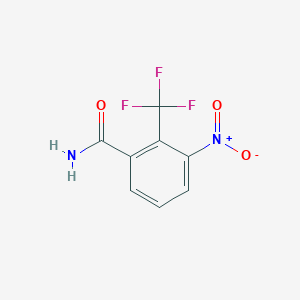
3-Nitro-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The subsequent amidation can be achieved using reagents such as thionyl chloride and ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitro-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-2-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-2-(trifluoromethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity .
Comparación Con Compuestos Similares
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 3-Nitro-4-(trifluoromethyl)benzamide
- 2-Nitro-4-(trifluoromethyl)benzamide
Comparison: 3-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This positioning influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. For instance, the presence of the nitro group at the 3-position and the trifluoromethyl group at the 2-position may result in different electronic and steric effects compared to other isomers, thereby affecting its chemical and biological properties .
Propiedades
Fórmula molecular |
C8H5F3N2O3 |
|---|---|
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
3-nitro-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)6-4(7(12)14)2-1-3-5(6)13(15)16/h1-3H,(H2,12,14) |
Clave InChI |
REIYUIXTRWQTNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


